molecular formula C12H24N2O B15506975 N-Cyclohexyl L-Z-isoleucinamide

N-Cyclohexyl L-Z-isoleucinamide

Cat. No.: B15506975
M. Wt: 212.33 g/mol
InChI Key: YSDSVFFAFDTJDL-UHFFFAOYSA-N
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Description

N-Cyclohexyl L-Z-isoleucinamide is a synthetic chiral compound designed for advanced biochemical and pharmacological research. This molecule features a modified isoleucine amino acid structure, where the N-cyclohexyl group and the Z-protecting moiety (benzyloxycarbonyl) are anticipated to influence its bioavailability, metabolic stability, and receptor binding affinity. Its primary research value lies in its potential application as a key intermediate in peptidomimetic studies and the development of novel enzyme inhibitors or receptor ligands. The stereochemistry of the L-isoleucine core makes it particularly relevant for probing stereospecific biological interactions. Researchers may employ this compound in exploring structure-activity relationships (SAR), as a building block in the solid-phase synthesis of complex peptides, or in the creation of proprietary compound libraries for high-throughput screening. The specific mechanism of action is dependent on the research context but may involve competitive inhibition or allosteric modulation of target proteins. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(cyclohexylamino)-3-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-3-9(2)11(12(13)15)14-10-7-5-4-6-8-10/h9-11,14H,3-8H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDSVFFAFDTJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexyl Groups

D-2-Cyclohexylglycine Trifluoroacetate (SS-1461)
  • Molecular Formula: C₈H₁₃NO₂·C₂HF₃O₂
  • Molecular Weight : 273.23 g/mol
  • Key Features: Contains a D-configuration cyclohexylglycine residue and a trifluoroacetate counterion.
N-Cyclohexyl-2-(Methylamino)acetamide (QZ-3678)
  • Molecular Formula : C₉H₁₈N₂O
  • Molecular Weight : 170.25 g/mol
  • Key Features: Features a simpler acetamide core with a methylamino substituent. The absence of the isoleucine side chain limits its utility in peptide synthesis but may enhance membrane permeability for small-molecule applications .
N-Propyl L-Z-Isoleucinamide (CAS: 1423037-51-7)
  • Molecular Formula : C₁₇H₂₆N₂O₃
  • Molecular Weight : 306.39 g/mol
  • Key Features : Replaces the cyclohexyl group with a propyl chain, reducing lipophilicity (logP ≈ 2.1 vs. ~3.5 for the cyclohexyl analog). This structural change may decrease bioavailability but improve aqueous solubility .
LASSBio-294 and LASSBio-322
  • Structural Class : Acylhydrazones with 1,3-benzodioxole or phenyl subunits.
  • Key Features: These compounds exhibit analgesic and anti-inflammatory activities.
Dihexa (C₃₆H₅₇N₇O₇)
  • Molecular Weight : 699.89 g/mol
  • Key Features: A neurotrophic peptide with multiple aminoacyl groups, including N-(1-oxohexyl)-L-tyrosyl and N-(6-amino-6-oxohexyl) residues. Its complexity enables potent neuroprotective effects, contrasting with the simpler, single-amino-acid structure of N-Cyclohexyl L-Z-isoleucinamide .

Sulfonamide Derivatives

Compounds like N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide (CAS: similar to 24224-95-1) share the N-cyclohexyl group but incorporate sulfonamide moieties. These derivatives are typically used in antimicrobial or enzymatic inhibition studies, diverging from the amino acid focus of this compound .

Q & A

Q. What are the recommended synthetic routes for N-Cyclohexyl L-Z-isoleucinamide?

A robust synthesis involves multi-step protocols, including condensation reactions and amide bond formation. For example, cyclohexylamine derivatives can react with activated esters (e.g., ethyl cyanoacetate) under reflux with acidic catalysts like glacial acetic acid. Intermediate purification via recrystallization or column chromatography is critical to isolate the target compound. Reaction conditions (temperature, solvent, and catalyst selection) significantly impact yield and purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm proton/carbon environments and mass spectrometry (MS) for molecular weight verification. For stereochemical confirmation, circular dichroism (CD) or X-ray crystallography may be employed. Comparative analysis with spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

High-performance liquid chromatography (HPLC) with reverse-phase columns is effective for separating polar impurities. For non-polar byproducts, flash chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is recommended. Recrystallization in ethanol or acetonitrile can further enhance purity, monitored by thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

SAR studies should systematically modify the cyclohexyl or amide substituents and evaluate bioactivity (e.g., enzyme inhibition, receptor binding). Computational docking (using software like AutoDock) identifies key binding interactions. In vitro assays (e.g., COX-2 inhibition) paired with pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) guide optimization .

Q. What methodologies are employed to assess the metabolic stability and bioavailability of this compound in preclinical models?

Metabolic stability is evaluated via incubation with liver microsomes (human/rat) and LC-MS/MS quantification of parent compound degradation. Bioavailability studies use rodent models: plasma samples collected over 24 hours post-administration are analyzed for compound concentration. Parallel Caco-2 cell monolayer assays predict intestinal absorption .

Q. How can copolymerization strategies enhance the thermal stability of polymers incorporating this compound moieties?

Incorporating rigid N-cyclohexyl groups into polymer backbones (e.g., via radical copolymerization with methyl methacrylate) improves thermal resistance. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures (Td) and glass transition (Tg). Optimized monomer ratios balance thermal stability with mechanical properties .

Methodological Considerations

  • Synthesis : Prioritize anhydrous conditions for amide bond formation to minimize hydrolysis .
  • Characterization : Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal interference .
  • Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to validate assay sensitivity .

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